molecular formula C14H15ClN4O2 B12755127 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- CAS No. 42055-73-2

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy-

Cat. No.: B12755127
CAS No.: 42055-73-2
M. Wt: 306.75 g/mol
InChI Key: QNGLQXQBLYDMIM-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a dimethylamino group, and a hydroxyacetamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

    Hydroxyacetamide Formation: The hydroxyacetamide moiety can be introduced by reacting the intermediate compound with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like dimethylamine or chlorinating agents are used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the hydroxyacetamide moiety.

    Reduction Products: Reduced forms of the pyrimidine ring or chlorophenyl group.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(methylamino)-N-hydroxy-
  • 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(ethylamino)-N-hydroxy-
  • 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-methoxy-

Uniqueness

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the hydroxyacetamide moiety, in particular, may enhance its biological activity and specificity compared to similar compounds.

Properties

CAS No.

42055-73-2

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-6-(dimethylamino)pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C14H15ClN4O2/c1-19(2)12-7-11(8-13(20)18-21)16-14(17-12)9-4-3-5-10(15)6-9/h3-7,21H,8H2,1-2H3,(H,18,20)

InChI Key

QNGLQXQBLYDMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)Cl

Origin of Product

United States

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